3MeE2-8-en

Description

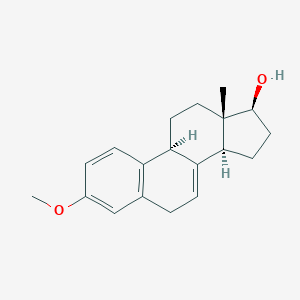

Structure

3D Structure

Properties

IUPAC Name |

(9S,13S,14S,17S)-3-methoxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4-6,11,15,17-18,20H,3,7-10H2,1-2H3/t15-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNKKEPMKDBTSW-BVBHFADKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OC)C1CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC)[C@@H]1CC[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3mee2 8 En

Retrosynthetic Analysis and Identification of Key Intermediates

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. The key to a successful retrosynthesis lies in identifying strategic bond disconnections that lead to logical and achievable synthetic steps.

For 3MeE2-8-en, the primary retrosynthetic disconnection involves the diene system in the A-ring. This functionality can be traced back to the aromatic A-ring of a more common estrane (B1239764) precursor, such as estrone (B1671321) methyl ether. This disconnection points to a Birch reduction as a key forward synthetic transformation. The Birch reduction of an aromatic ether is a well-established method for generating a 1,4-diene system, which can then be isomerized to the more stable conjugated diene present in this compound.

Further disconnection of the enone functionality in the C-ring suggests a precursor with a saturated C8-C9 bond. The stereochemistry at these centers is crucial and can be established through stereoselective reduction of a C8-C9 double bond. This leads to the identification of a key intermediate: an α,β-unsaturated ketone within the C-ring of the estrane skeleton.

Therefore, the key intermediates identified through this retrosynthetic analysis are:

Estrone methyl ether (or a similar 3-methoxy-estra-1,3,5(10)-trien-17-one derivative): This serves as the readily available starting material with the correct core steroid structure.

A 3-methoxy-estra-1,3,5(10),8-tetraen-17-one derivative: This intermediate, containing a C8-C9 double bond, is a precursor to establishing the desired stereochemistry at these positions.

A 3-methoxy-estra-2,5(10)-diene-17-one with a C8-C9 single bond: This is the direct precursor to the final product, requiring only the introduction of the C8 double bond.

| Key Intermediate | Retrosynthetic Precursor | Key Transformation |

| This compound | 3-methoxy-estra-2,5(10)-diene-17-one | Isomerization/Oxidation |

| 3-methoxy-estra-2,5(10)-diene-17-one | Estrone methyl ether | Birch Reduction |

| Estrone methyl ether | Simpler aromatic and cyclic precursors | Total Synthesis |

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, established synthetic routes to this compound and analogous compounds rely on a sequence of well-precedented transformations in steroid chemistry.

The control of regioselectivity and stereoselectivity is paramount in the synthesis of this compound.

Regioselectivity in the Birch Reduction: The Birch reduction of estrone methyl ether is highly regioselective. The electron-donating methoxy group directs the reduction to the 2 and 5 positions of the aromatic ring, yielding the desired 2,5(10)-diene system. The mechanism involves the formation of a radical anion, which is protonated at the position para to the methoxy group, followed by another electron transfer and protonation.

Stereoselectivity at C-8 and C-9: The stereochemistry at the C-8 and C-9 positions is typically established through the stereoselective reduction of a C8-C9 double bond in a precursor molecule. Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions can influence the stereochemical outcome, directing the hydrogen addition to either the α or β face of the steroid. For instance, palladium-catalyzed hydrogenations have been shown to be sensitive to the steric environment of the substrate, often leading to the thermodynamically more stable product nih.gov.

A plausible multistep synthetic pathway to this compound, starting from estrone methyl ether, can be elucidated as follows:

Starting Material: The synthesis commences with a readily available estrane derivative, typically estrone methyl ether (3-methoxy-estra-1,3,5(10)-trien-17-one) . Total syntheses of estrone have been extensively developed, providing access to this key starting material acs.orgpnas.orgresearchgate.net.

Birch Reduction: The aromatic A-ring of estrone methyl ether is subjected to a Birch reduction. This is typically carried out using an alkali metal (like lithium or sodium) in liquid ammonia with an alcohol as a proton source nrochemistry.combyjus.comwikipedia.orgkhanacademy.org. This reaction selectively reduces the aromatic ring to a 1,4-diene, yielding 3-methoxy-estra-2,5(10)-dien-17-one .

Isomerization and Enone Formation: The initially formed non-conjugated diene can be isomerized to the more stable conjugated system. Concurrently or in a subsequent step, the introduction of the C8 double bond is necessary. This can be achieved through various methods, potentially involving bromination followed by dehydrobromination, or oxidation to an enone.

Stereoselective Reduction: If a C8-C9 unsaturated precursor is used, the next critical step is the stereoselective reduction of this double bond. Catalytic hydrogenation is a common method, where the choice of catalyst (e.g., palladium on carbon) and reaction conditions are crucial for controlling the stereochemistry at these centers. Dual iridium-catalysis has also been explored for the stereocontrolled hydrogenation of enones to the corresponding saturated alcohols, offering a high degree of stereocontrol nih.govbohrium.com.

Final Transformations: Depending on the specific route, final functional group manipulations may be required to yield the target compound, this compound.

| Step | Reaction | Reagents and Conditions | Key Feature |

| 1 | Starting Material | Estrone methyl ether | Readily available estrane core |

| 2 | Birch Reduction | Li or Na in liquid NH₃, with an alcohol (e.g., EtOH) | Regioselective formation of the A-ring diene |

| 3 | Isomerization/Oxidation | Acid or base catalysis / Oxidation reagents | Formation of the conjugated diene and C8-en-one |

| 4 | Stereoselective Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Control of stereochemistry at C-8 and C-9 |

Methodological Innovations in this compound Synthesis

Recent advancements in synthetic methodology offer new avenues for the efficient and sustainable synthesis of complex molecules like this compound.

Modern catalytic methods provide powerful tools for modifying the estrane core with high selectivity and efficiency.

Organocatalysis: Organocatalysis has emerged as a valuable strategy in steroid synthesis. Chiral amines, for example, can catalyze asymmetric cycloaddition reactions to construct the steroid skeleton with high enantioselectivity sci-hub.seau.dknih.govthieme-connect.com. Organocatalytic transfer hydrogenation of cyclic enones represents another promising approach for the stereoselective reduction of unsaturated steroid intermediates princeton.edu. These methods avoid the use of potentially toxic and expensive metal catalysts.

Transition Metal Catalysis: Transition metal catalysis continues to play a pivotal role in steroid synthesis. Recent progress includes the use of iridium catalysts for the stereocontrolled hydrogenation of enones, allowing access to all four possible stereoisomers of the corresponding saturated alcohol with high purity nih.govbohrium.com. Such methods could be instrumental in controlling the stereochemistry at C-8 and C-9 in the synthesis of this compound.

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals, including steroids, to minimize environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating researchgate.netnih.govwordpress.comnih.govresearchgate.net. The application of microwave technology to key steps in the synthesis of this compound, such as the construction of heterocyclic analogs or other modifications, could significantly improve the efficiency of the process.

Use of Greener Solvents and Catalysts: A key aspect of green chemistry is the replacement of hazardous solvents and reagents with more environmentally benign alternatives. In the context of steroid synthesis, research is ongoing to replace traditional solvents with ionic liquids or to perform reactions under solvent-free conditions. Furthermore, the development of recyclable catalysts, including organocatalysts and solid-supported metal catalysts, contributes to a more sustainable synthetic process. The use of biomass-derived ionic liquids has been investigated for the stereoselective reduction of steroidal enones, demonstrating a greener approach to controlling stereochemistry nih.gov.

| Innovation | Application in this compound Synthesis | Green Chemistry Aspect |

| Organocatalysis | Asymmetric construction of the steroid core; Stereoselective reductions | Avoidance of heavy metals |

| Advanced Transition Metal Catalysis | Precise control of stereocenters (e.g., C-8, C-9) | High efficiency and selectivity, reducing waste |

| Microwave-Assisted Synthesis | Acceleration of key reaction steps | Reduced energy consumption and reaction times |

| Greener Solvents and Catalysts | Use of ionic liquids, solvent-free conditions, recyclable catalysts | Reduced use of hazardous materials, improved sustainability |

Information Unavaliable for "this compound"

Following a comprehensive search of available scientific literature and chemical databases, no specific information has been found for the chemical compound designated as “this compound.” Consequently, the requested article focusing on the synthetic methodologies, chemical transformations, scale-up, process optimization, derivatization, and analog synthesis of this particular compound cannot be generated.

The search did not yield any data regarding the synthesis, chemical properties, or biological activity of a compound with this name. Scientific research on related but distinct molecules, such as various bicyclic systems and substituted flavones, was identified. However, this information is not applicable to the specific structure and properties of "this compound" as requested.

Without foundational research on the existence and synthesis of "this compound," it is not possible to provide scientifically accurate or meaningful content for the outlined sections:

Derivatization and Analog Synthesis of this compound for Structure-Activity Studies:The creation of derivatives and analogs is predicated on having a known core structure and typically some initial data on its activity. Without information on the synthesis and properties of the parent compound, "this compound," a discussion of its derivatization for structure-activity relationship studies is purely speculative and cannot be provided.

Therefore, due to the absence of any specific scientific information for "this compound," the generation of the requested article is not feasible.

Structure Activity Relationship Sar Studies of 3mee2 8 En and Its Analogs

Elucidation of Pharmacophoric Features within the 3MeE2-8-en Scaffold

A critical first step in the SAR study of any new chemical entity is the identification of its pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This is typically achieved through the synthesis and biological evaluation of a series of analogs. Key structural motifs within the this compound scaffold would be systematically altered to determine their importance. Computational modeling, based on a known biological target, can also aid in proposing a hypothetical pharmacophore, which must then be validated experimentally.

Impact of Functional Group Modifications on Receptor Affinity and Efficacy

Once a lead compound is identified, medicinal chemists explore the impact of modifying its functional groups on receptor binding affinity (how strongly the molecule binds to its target) and efficacy (the biological response it elicits upon binding). For the this compound structure, this would involve introducing a variety of substituents at different positions on the core scaffold. The goal is to identify which modifications enhance desired activities and which are detrimental, providing a clearer picture of the SAR.

The following table illustrates the type of data that would be generated from such studies, though it is important to note that the values presented here are hypothetical due to the lack of available data for this compound.

| Analog | Modification | Receptor Affinity (Ki, nM) | Efficacy (% of max response) |

| This compound | Parent Compound | Data not available | Data not available |

| Analog 1 | Hydroxyl group at C-X | Data not available | Data not available |

| Analog 2 | Methyl group at C-Y | Data not available | Data not available |

| Analog 3 | Halogen at C-Z | Data not available | Data not available |

This table is for illustrative purposes only. The specific analogs and data points are hypothetical.

Steric and Electronic Effects on Biological Activity Profiles

The size, shape, and electronic properties of substituents can have a profound impact on a molecule's biological activity. Steric effects relate to the physical bulk of a functional group, which can influence how the molecule fits into its binding site. Electronic effects pertain to how a substituent alters the electron distribution within the molecule, affecting its ability to form key interactions with the receptor. A systematic investigation of these effects for the this compound scaffold would involve introducing groups of varying size and electronic character (electron-donating vs. electron-withdrawing) and assessing the impact on biological activity.

Development of Selective Estrogen Receptor Modulators (SERMs) Based on this compound Structure

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. nih.gov The development of SERMs from a novel scaffold like this compound would involve extensive SAR studies to identify analogs with the desired tissue-specific activity profile. This requires screening compounds in a variety of in vitro and in vivo models representing different estrogen-responsive tissues, such as breast, bone, and uterine tissue. The goal is to find a compound that has beneficial estrogenic effects in some tissues (e.g., bone) while having anti-estrogenic effects in others (e.g., breast). nih.govnih.gov

Conformational Analysis and its Correlation with Biological Response

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound and its analogs would involve techniques such as NMR spectroscopy and computational modeling to determine their preferred shapes in solution. By correlating the conformational preferences of different analogs with their biological activities, researchers can gain insights into the bioactive conformation—the specific shape the molecule must adopt to bind to its receptor and elicit a biological response. This information is invaluable for the rational design of more potent and selective analogs.

Advanced Analytical Methodologies for 3mee2 8 En Research and Detection

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of chemical compounds, offering powerful means for both assessing the purity of a sample and isolating specific components from a mixture. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. For a novel compound like 3MeE2-8-en, establishing robust chromatographic methods is a critical first step in its characterization and subsequent research.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of non-volatile compounds. The development of an effective HPLC method for this compound would involve a systematic approach to optimize the separation of the target compound from any impurities or related substances.

The initial phase of method development would focus on selecting an appropriate stationary phase, typically a C18 or C8 reversed-phase column, and a mobile phase consisting of a mixture of an aqueous solvent (e.g., water with a pH modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The choice of solvents and their gradient would be optimized to achieve adequate retention and resolution of this compound.

Key parameters to be optimized during HPLC method development for this compound would include:

Column Chemistry: Evaluating different stationary phases to find the one that provides the best selectivity for this compound and its potential impurities.

Mobile Phase Composition: Fine-tuning the ratio of aqueous to organic solvents and the pH of the aqueous phase to achieve optimal separation.

Gradient Elution: Developing a gradient program where the mobile phase composition changes over time to ensure the elution of all compounds with good peak shape and resolution.

Flow Rate and Temperature: Optimizing the flow rate of the mobile phase and the column temperature to improve separation efficiency and reduce analysis time.

Detector Wavelength: Selecting an appropriate UV wavelength for detection based on the absorbance spectrum of this compound to ensure high sensitivity.

Illustrative HPLC Purity Assessment of a this compound Sample

| Peak No. | Retention Time (min) | Peak Area (%) | Identity | Purity (%) |

| 1 | 2.54 | 0.15 | Impurity A | - |

| 2 | 4.87 | 99.75 | This compound | 99.75 |

| 3 | 5.92 | 0.10 | Impurity B | - |

This interactive table illustrates a hypothetical HPLC chromatogram analysis for a sample of this compound, indicating a high degree of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. nih.govmdpi.comvisionpublisher.info For the analysis of this compound and its metabolites, which may be less volatile, a derivatization step is often necessary to increase their volatility and thermal stability. nih.govmdpi.comvisionpublisher.info A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces active hydrogen atoms with trimethylsilyl (TMS) groups. nih.gov

The GC-MS analysis would involve injecting the derivatized sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

Hypothetical GC-MS Data for Metabolite Profiling of this compound

| Metabolite | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound-TMS | 12.34 | 250, 181, 147, 73 |

| Hydroxylated Metabolite-TMS | 14.56 | 338, 249, 147, 73 |

| Glucuronide Conjugate-TMS | 18.78 | 514, 425, 217, 147, 73 |

This interactive table presents hypothetical data that could be obtained from a GC-MS analysis aimed at profiling the metabolites of this compound after derivatization.

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are crucial for elucidating the structure of molecules and their metabolites, providing detailed information about the atomic and molecular composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Complex Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. researchgate.netnih.govyoutube.com It provides detailed information about the chemical environment of individual atoms within a molecule. For the structural confirmation of this compound, especially within complex biological matrices, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

¹H NMR: To identify the number and types of protons in the molecule.

¹³C NMR: To determine the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Illustrative ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.85 | dd | 1H | H-8 |

| 5.70 | dt | 1H | H-9 |

| 3.65 | q | 2H | H-2 |

| 2.10 | m | 2H | H-7 |

| 1.75 | s | 3H | 3-Me |

| 1.25 | t | 3H | -CH₂CH ₃ |

This interactive table provides a hypothetical ¹H NMR data set for this compound, illustrating how chemical shifts, multiplicities, and integrations can be used to assign protons to specific positions within the molecule.

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. bohrium.comresearchgate.netnih.govnih.gov This capability is invaluable for the identification of unknown metabolites of this compound. By comparing the accurate mass of a potential metabolite to that of the parent compound, the type of metabolic transformation (e.g., oxidation, glucuronidation, sulfation) can be inferred.

When coupled with liquid chromatography (LC-HRMS), this technique allows for the separation of metabolites prior to mass analysis, providing both retention time and accurate mass data for each component. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where precursor ions are fragmented to produce a characteristic fragmentation pattern that can aid in structural elucidation.

Hypothetical HRMS Data for this compound Metabolite Identification

| Metabolite | Measured m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula |

| This compound | 181.1638 | 181.1643 | -2.8 | C₁₂H₂₀O |

| M1 (Oxidation) | 197.1587 | 197.1592 | -2.5 | C₁₂H₂₀O₂ |

| M2 (Glucuronidation) | 357.1962 | 357.1968 | -1.7 | C₁₈H₂₈O₇ |

This interactive table showcases hypothetical HRMS data for this compound and two of its potential metabolites, demonstrating the high mass accuracy that facilitates the determination of elemental compositions.

Immunoanalytical Techniques for In Vitro Quantification and Interaction Studies

Immunoanalytical techniques, such as enzyme-linked immunosorbent assays (ELISAs), are highly sensitive and specific methods that can be developed for the quantification of a target analyte in biological samples. nih.gov The development of an immunoassay for this compound would require the production of antibodies that specifically recognize and bind to the compound.

This would involve synthesizing a this compound-protein conjugate to be used as an immunogen to elicit an immune response in an animal model. The resulting polyclonal or monoclonal antibodies would then be characterized for their specificity and affinity for this compound.

Once specific antibodies are available, a competitive ELISA could be developed for the quantification of this compound in in vitro samples, such as cell culture media or microsomal incubations. This would involve immobilizing a known amount of a this compound conjugate onto a microplate. The sample containing an unknown amount of this compound would be mixed with a limited amount of the specific antibody and added to the plate. The free this compound in the sample would compete with the immobilized conjugate for binding to the antibody. The amount of antibody bound to the plate, which is inversely proportional to the concentration of this compound in the sample, can then be quantified using a labeled secondary antibody and a colorimetric substrate.

Illustrative Competitive ELISA Data for this compound Quantification

| This compound Concentration (ng/mL) | Absorbance (450 nm) | % Inhibition |

| 0 | 1.850 | 0 |

| 1 | 1.572 | 15 |

| 10 | 0.925 | 50 |

| 100 | 0.278 | 85 |

| 1000 | 0.093 | 95 |

This interactive table presents a hypothetical standard curve for a competitive ELISA for this compound, which could be used to determine the concentration of the compound in unknown samples.

Bioanalytical Method Validation for Research Applications

The validation of bioanalytical methods is a critical process in research to ensure the reliability and accuracy of data. For a compound like this compound, a validated method for its quantification in biological matrices is essential for pharmacokinetic, metabolic, and toxicological studies. The validation process encompasses several key parameters to demonstrate that the method is fit for its intended purpose. While specific validation data for this compound is not publicly available, the principles of bioanalytical method validation as applied to other novel compounds, such as synthetic cannabinoids, provide a framework for the requirements. nih.govtandfonline.comdntb.gov.ua

A typical validation would involve the use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of analytes in complex biological samples. researchgate.net The validation parameters, in accordance with regulatory guidelines, would include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability. nih.gov

Specificity and Selectivity: The method must be able to unequivocally identify and quantify this compound in the presence of other endogenous or exogenous compounds in the biological matrix. This is typically assessed by analyzing blank samples from multiple sources to check for interferences at the retention time of the analyte.

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations. For novel compounds, a linear range from the LOQ up to a concentration that covers the expected in-vivo range is established. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The acceptance criteria for accuracy and precision are typically within ±15% (±20% for the LOQ) of the nominal concentration. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. For potent novel compounds, achieving a low LOQ is often a critical requirement. oup.com

Stability: The stability of this compound in the biological matrix under various storage and processing conditions must be assessed. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Below is an interactive data table illustrating hypothetical validation parameters for a bioanalytical method for this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound Method |

| Linearity (r²) | ≥ 0.99 | 0.995 |

| Accuracy | Within ±15% of nominal value | 92.5% - 110.2% |

| Precision (%CV) | ≤ 15% | 4.8% - 12.3% |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 2.5 ng/mL oup.com |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 1 ng/mL oup.com |

| Recovery | Consistent and reproducible | 85% - 95% |

Development of High-Throughput Screening Assays for this compound Activity and Interactions

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly assessing the activity of a large number of compounds. bmglabtech.com The development of HTS assays for this compound would enable the identification of its potential biological targets and interaction partners, providing insights into its mechanism of action. HTS methodologies leverage automation, miniaturization, and sensitive detection technologies to screen compound libraries efficiently. azolifesciences.comnih.gov

The development of an HTS assay for this compound would involve several key stages:

Target Identification and Assay Principle Selection: The initial step is to identify a potential biological target or pathway that might be modulated by this compound. Based on the target, a suitable assay principle is chosen. This could be a biochemical assay measuring enzyme activity or a cell-based assay monitoring cellular responses such as changes in gene expression, protein levels, or cell viability. drugtargetreview.com Phenotypic screening, which observes changes in cellular behavior without a preconceived target, is also a valuable approach for discovering novel mechanisms of action. pharmasalmanac.com

Assay Miniaturization and Automation: To enable high-throughput screening, the assay is typically miniaturized to a 96-, 384-, or even 1536-well plate format. mdpi.com Robotic liquid handling systems are employed to automate the dispensing of reagents and compounds, which increases throughput and reduces variability. azolifesciences.com

Detection Technology: A sensitive and robust detection method is crucial for HTS. Common detection technologies include fluorescence-based methods (e.g., fluorescence intensity, fluorescence polarization, FRET), luminescence-based assays (e.g., luciferase reporters), and label-free technologies like surface plasmon resonance (SPR). pharmasalmanac.com

Assay Validation and Optimization: The HTS assay must be validated to ensure its performance is suitable for screening. Key validation parameters include the Z'-factor, which is a measure of the statistical effect size and indicates the robustness of the assay, and the signal-to-background ratio.

Data Analysis and Hit Identification: Large datasets are generated from HTS campaigns, requiring sophisticated data analysis software to identify "hits" – compounds that exhibit significant activity in the assay. researchgate.net Hits are then subjected to confirmatory screens and secondary assays to eliminate false positives and further characterize their activity. drugtargetreview.com

The following interactive data table outlines the typical stages in the development of a high-throughput screening assay for this compound.

| Development Stage | Key Considerations | Example for this compound |

| Assay Design | Selection of a relevant biological target and assay format. | Cell-based reporter gene assay to measure the activation of a specific nuclear receptor. |

| Miniaturization | Adaptation of the assay to a high-density plate format. | Optimization of cell number and reagent volumes for a 384-well plate format. |

| Automation | Use of robotic systems for liquid handling and plate reading. | Programming of a robotic platform for compound addition, incubation, and signal detection. |

| Validation | Assessment of assay performance using statistical parameters. | Achieving a Z'-factor > 0.5, indicating good separation between positive and negative controls. |

| Pilot Screen | Screening of a small, diverse compound library to test the assay. | Screening of a library of known receptor modulators to confirm assay performance. |

| Data Analysis | Development of a pipeline for data processing and hit selection. | Implementation of software to normalize data, calculate activity scores, and identify active compounds. |

Preclinical Biological Investigations and Translational Research Potential of 3mee2 8 En

In Vitro Cell Culture Models for Biological Activity Assessment

In vitro cell culture models are fundamental tools for the initial assessment of the biological activity of new chemical entities. These systems allow for the controlled investigation of molecular mechanisms and cellular responses. However, no peer-reviewed studies detailing the in vitro assessment of "3MeE2-8-en" have been identified.

The evaluation of estrogenic activity is critical for compounds with potential hormonal effects. This is typically assessed in hormone-sensitive cell lines, such as MCF-7 (breast cancer) or Ishikawa (endometrial cancer), which express estrogen receptors (ERα and/or ERβ). nih.gov Standard assays would measure the compound's ability to stimulate cell proliferation or induce the expression of estrogen-responsive genes.

There are no available scientific data from published studies to confirm or quantify the estrogenic activity of this compound in these or any other hormone-sensitive cell lines.

The potential for a compound to inhibit the growth of cancer cells is a key area of preclinical research. nih.gov Anti-proliferative effects are commonly screened across a panel of cancer cell lines representing different tumor types to determine potency and selectivity. researchgate.net

No research has been published detailing the anti-proliferative effects of this compound in any cancer cell lines. Therefore, data regarding its efficacy, such as IC50 values, or its mechanism of growth inhibition are not available.

Compounds with estrogenic properties are often investigated for their potential effects on bone metabolism, a critical aspect of conditions like osteoporosis. nih.gov Such studies would involve in vitro cultures of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) to assess the compound's influence on cell differentiation, function, and the balance of bone turnover. nih.gov

There is no scientific literature available that describes the effects of this compound on osteoblast or osteoclast cultures.

Understanding a compound's impact on reproductive cell systems is crucial for assessing its broader endocrinological profile. Research in this area would typically involve cell models of the ovaries, uterus, or testes to investigate mechanisms related to hormone production, cell signaling, and gamete function. nih.gov

No studies have been published that investigate the mechanistic effects of this compound in reproductive cell systems.

In Vivo Animal Model Studies for Pharmacological Characterization

In vivo studies in animal models are essential for understanding the pharmacological effects of a compound in a whole-organism context, providing insights into its efficacy, and potential therapeutic applications. nih.govnih.gov

For a compound with suspected hormonal activity, efficacy would be tested in established animal models of hormone-related conditions. nih.gov Examples include rodent models of postmenopausal osteoporosis, endometriosis, or hormone-dependent cancers. nih.gov These studies are critical for translating basic in vitro findings into potential therapeutic relevance.

There are no published in vivo studies assessing the efficacy of this compound in any animal models of hormone-related or other conditions.

Studies on Anti-Cancer Mechanisms in Xenograft and Syngeneic Models

Information not available.

Investigation of Contraceptive Mechanisms in Preclinical Species

Information not available.

Bone Density and Remodeling Studies in Osteoporosis Models

Information not available.

Biochemical Interactions and Metabolomic Impact of this compound in Biological Systems

Information not available.

Q & A

Q. How should long-term stability studies of this compound formulations be structured?

- Methodological Answer : Design accelerated aging tests (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via stability-indicating assays (e.g., forced degradation HPLC) and characterize degradants using HRMS .

Data Presentation and Ethics

- Tables/Figures : Use SI units and define all abbreviations (e.g., “DSC: Differential Scanning Calorimetry”). For spectral data, include baseline corrections and integration values .

- Ethical Compliance : Disclose conflicts of interest and obtain ethics approval for biological studies per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.